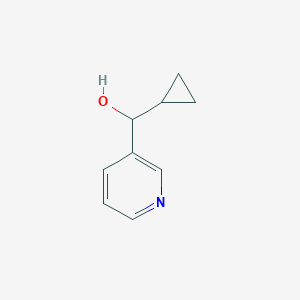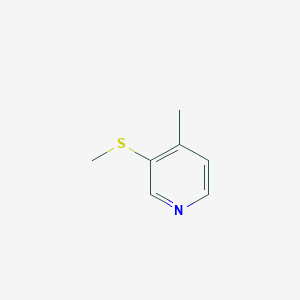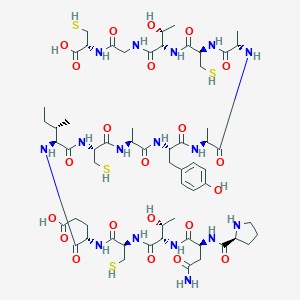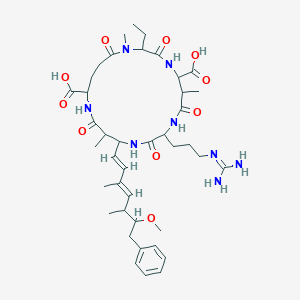
Ciclesonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclesonide es un glucocorticoide que se usa principalmente para el tratamiento del asma y la rinitis alérgica. Se comercializa bajo varios nombres comerciales, incluyendo Alvesco, Omnaris y Zetonna . This compound es un profármaco que se hidroliza enzimáticamente a su metabolito activo, des-ciclesonide, que presenta propiedades antiinflamatorias .
Métodos De Preparación
Ciclesonide se puede sintetizar a través de varias rutas sintéticas. Un método común implica el uso de ciclodextrinas para mejorar sus propiedades fisicoquímicas, como la solubilidad en agua . La preparación de complejos de this compound-metil-beta-ciclodextrina se puede lograr mediante un método de amasado, que implica mezclar el fármaco con ciclodextrina en presencia de agua . Este método es simple y rentable, lo que lo hace adecuado para la producción industrial.
Análisis De Reacciones Químicas
Ciclesonide experimenta varias reacciones químicas, incluida la hidrólisis y la esterificación. Tras la deposición en los pulmones, la this compound se hidroliza por las esterasas para formar el metabolito activo des-ciclesonide . Este metabolito puede sufrir una posterior esterificación reversible con ácidos grasos . Los reactivos primarios involucrados en estas reacciones son las esterasas, que catalizan el proceso de hidrólisis.
Aplicaciones Científicas De Investigación
Ciclesonide tiene una amplia gama de aplicaciones de investigación científica. En medicina, se usa para tratar el asma y la rinitis alérgica debido a sus propiedades antiinflamatorias . Estudios recientes también han explorado sus posibles efectos anticancerígenos, particularmente en la inhibición de las células madre del cáncer de mama a través de la vía YAP dependiente de la señalización del receptor de glucocorticoides . Además, la this compound se ha investigado por su papel en la reducción de la necesidad de corticosteroides sistémicos en la terapia del asma .
Mecanismo De Acción
Ciclesonide es un agonista del receptor de glucocorticoides. Tras unirse al receptor, el complejo this compound-receptor se transloca al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides en la región promotora de los genes diana . Esta unión inhibe la infiltración de leucocitos en el sitio de la inflamación, interfiere con los mediadores inflamatorios y suprime las respuestas inmunitarias humorales . El metabolito activo, des-ciclesonide, tiene una alta afinidad por el receptor de glucocorticoides y presenta una potente actividad antiinflamatoria .
Comparación Con Compuestos Similares
Ciclesonide se compara a menudo con otros corticosteroides inhalados como fluticasona, budesonida y beclometasona . Una de las características únicas de la this compound es su naturaleza de profármaco, lo que reduce la probabilidad de síntomas de garganta y candidiasis oral en comparación con otros corticosteroides . Además, la this compound tiene un perfil de seguridad favorable y es eficaz en el control del asma en un amplio rango de dosis .
Compuestos similares incluyen:
- Fluticasona
- Budesonida
- Beclometasona
Estos compuestos comparten propiedades antiinflamatorias similares pero difieren en su farmacocinética y perfiles de efectos secundarios .
Propiedades
| Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. | |
Número CAS |
141845-82-1 |
Fórmula molecular |
C32H44O7 |
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1 |
Clave InChI |
LUKZNWIVRBCLON-FOMURGDPSA-N |
SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
SMILES isomérico |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6 |
SMILES canónico |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Descripción física |
Solid |
Pictogramas |
Health Hazard |
Solubilidad |
1.57e-03 g/L |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol](/img/structure/B122031.png)




